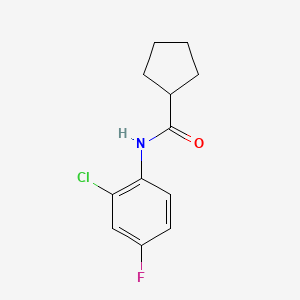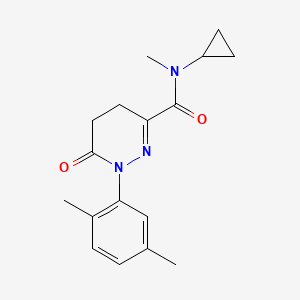
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide, commonly known as ATAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATAA is a member of the acetamide class of compounds and is structurally similar to other acetamide derivatives, such as paracetamol and acetazolamide.
Mecanismo De Acción
The exact mechanism of action of ATAA is not fully understood. However, it is believed that ATAA exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell proliferation, oxidative stress-induced neuronal damage, and inflammation. ATAA has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and carbonic anhydrase, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
ATAA has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory activity. ATAA has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and carbonic anhydrase. In addition, ATAA has been shown to protect neurons against oxidative stress-induced damage by increasing the activity of antioxidant enzymes. Furthermore, ATAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATAA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well-characterized. In addition, ATAA has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory activity, making it an attractive candidate for further research. However, there are also some limitations to using ATAA in lab experiments. For example, the exact mechanism of action of ATAA is not fully understood, which makes it difficult to design experiments to elucidate its therapeutic effects. Furthermore, the potential side effects of ATAA on normal cells and tissues are not well-characterized, which could limit its clinical applications.
Direcciones Futuras
Despite the limitations, there are several future directions for research on ATAA. One potential direction is to investigate the use of ATAA as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer. Another potential direction is to investigate the neuroprotective effects of ATAA in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the anti-inflammatory activity of ATAA could be explored further for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the mechanism of action of ATAA could be further elucidated to better understand its therapeutic effects and to design more effective experiments to test its efficacy.
Métodos De Síntesis
The synthesis of ATAA involves the reaction of 4-acetylphenyl isothiocyanate with 3-thiopheneacetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATAA. The synthesis of ATAA is relatively straightforward and can be achieved using commonly available reagents.
Aplicaciones Científicas De Investigación
ATAA has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. ATAA has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ATAA has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-18-9-11/h2-7,9H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSPSWNGTOXIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)


![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)

![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)